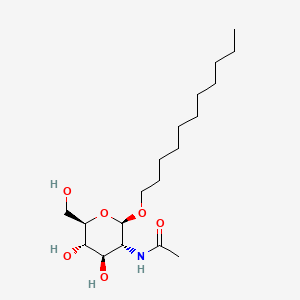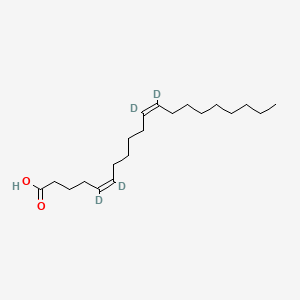
(Z,Z)-5,11-Eicosadienoic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-5,11-Eicosadienoic Acid-d4 is a deuterated form of (Z,Z)-5,11-Eicosadienoic Acid, a polyunsaturated fatty acid. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid-d4 typically involves the deuteration of (Z,Z)-5,11-Eicosadienoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and reactors designed for high efficiency and yield. The process is optimized to minimize the loss of deuterium and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of corresponding epoxides or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acid to its corresponding alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,Z)-5,11-Eicosadienoic Acid-d4 is used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of lipid profiles.
Biology
In biological research, it serves as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of polyunsaturated fatty acids.
Medicine
In medical research, it is utilized to investigate the role of polyunsaturated fatty acids in various diseases, including cardiovascular diseases and metabolic disorders.
Industry
In the industrial sector, this compound is employed in the development of deuterated drugs and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid-d4 involves its incorporation into cellular membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of lipid metabolism. The molecular targets include enzymes involved in fatty acid elongation and desaturation, as well as signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z,Z)-5,11-Eicosadienoic Acid
- (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)
- (Z,Z,Z)-5,8,11-Eicosatrienoic Acid
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it an invaluable tool in research applications. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in metabolic studies.
Eigenschaften
IUPAC Name |
(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNQXHBZULXMM-GKPDOCOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747692 |
Source


|
| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268627-54-8 |
Source


|
| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(](/img/new.no-structure.jpg)
![L-[1-13C]xylose](/img/structure/B584054.png)
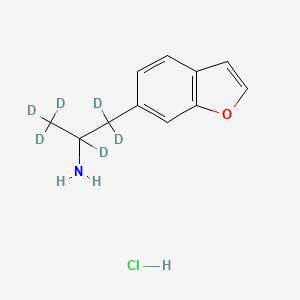
![L-[2-13C]Xylose](/img/structure/B584058.png)
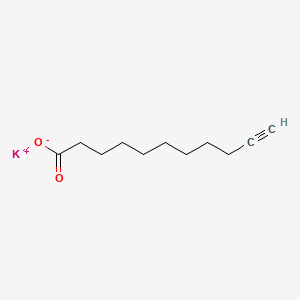

![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)
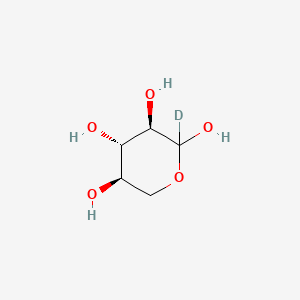
![D-[2-2H]Xylose](/img/structure/B584073.png)
